molecular formula C26H24N4O5 B14971573 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14971573
M. Wt: 472.5 g/mol
InChI Key: RWDLYYVHBUGZTI-UHFFFAOYSA-N
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Description

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the pyrazolo[1,5-a]pyrazine core via condensation reactions.
  • Functionalization of the aromatic rings with methoxy groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Control of reaction temperature and time.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the oxazole ring to form more saturated derivatives.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

  • Binding to active sites of enzymes and inhibiting their activity.
  • Interacting with receptors and modulating signal transduction pathways.
  • Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrazines: Other compounds in this class with different substituents.

    Oxazole Derivatives: Compounds with variations in the oxazole ring.

    Methoxyphenyl Compounds: Compounds with different positions or numbers of methoxy groups on the phenyl rings.

Uniqueness

The uniqueness of 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific combination of structural features. The presence of both oxazole and pyrazolo[1,5-a]pyrazine rings, along with methoxy substituents, may confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H24N4O5/c1-16-21(27-25(35-16)19-6-5-7-23(33-3)24(19)34-4)15-29-12-13-30-22(26(29)31)14-20(28-30)17-8-10-18(32-2)11-9-17/h5-14H,15H2,1-4H3

InChI Key

RWDLYYVHBUGZTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O

Origin of Product

United States

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